molecular formula C24H24N6O4 B2954767 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one CAS No. 1116060-89-9

2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B2954767
CAS No.: 1116060-89-9
M. Wt: 460.494
InChI Key: JVGUQYVEBUEIOL-UHFFFAOYSA-N
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Description

The compound 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one features a triazolopyrazinone core substituted at position 8 with a phenoxy group and at position 2 with a 2-oxoethyl linker to a 4-(4-methoxyphenyl)piperazine moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its synthesis likely follows established routes for triazolopyrazinones, such as nucleophilic substitution and cyclization reactions .

Properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4/c1-33-19-9-7-18(8-10-19)27-13-15-28(16-14-27)21(31)17-30-24(32)29-12-11-25-23(22(29)26-30)34-20-5-3-2-4-6-20/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGUQYVEBUEIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)N4C=CN=C(C4=N3)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: Alkyl halides, DMF as solvent

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. By binding to these receptors, it can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The molecular pathways involved include the inhibition of adrenergic signaling, which can lead to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The triazolopyrazinone scaffold is highly modular, with substitutions at positions 2, 6, and 8 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Triazolopyrazinone Derivatives
Compound Name / ID Position 8 Substituent Position 2 Substituent Piperazine/Other Modifications Molecular Weight (g/mol) Key References
Target Compound Phenoxy 2-oxoethyl linked to 4-(4-methoxyphenyl)piperazine 4-Methoxyphenyl ~497.5* -
8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one 2-Ethylphenylsulfanyl 2-oxoethyl linked to 4-(4-fluorophenyl)piperazine 4-Fluorophenyl ~549.6
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine 2-Fluoro-4-nitrophenoxy Unsubstituted None ~316.3
8-Amino-6-(4-phenylpiperazin-1-yl)phenyl derivatives Amino Varied (e.g., benzyl, phenyl) 4-Phenylpiperazine ~350–450
8-(4-Amino-1-piperidinyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one 4-Aminopiperidinyl Unsubstituted None ~234.3

*Estimated based on structural formula.

Key Observations:

Position 8 Substituents: The phenoxy group in the target compound provides moderate steric bulk and lipophilicity compared to sulfanyl () or nitrophenoxy () groups. The latter may enhance electron-withdrawing effects, influencing receptor binding .

Piperazine Modifications: The 4-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, contrasting with the 4-fluorophenyl group (), which is electron-withdrawing. This difference could modulate adenosine receptor selectivity (e.g., A1 vs. A2A subtypes) . 4-Phenylpiperazine derivatives () are common in adenosine receptor ligands, suggesting the target compound may share similar binding profiles .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 8-substituted triazolopyrazinones, such as nucleophilic aromatic substitution (for phenoxy groups) and amide coupling (for piperazine linkers) . highlights optimized conditions (e.g., reduced reaction time, mild temperatures) for analogous substitutions, which could be applicable .

Pharmacological Implications

While explicit data for the target compound are lacking, insights can be inferred from analogs:

  • Adenosine Receptor Modulation: Piperazine-containing triazolopyrazinones (e.g., ) often target adenosine A1/A2A receptors due to structural mimicry of endogenous adenosine . The 4-methoxyphenyl group may enhance A2A affinity, as methoxy groups are prevalent in A2A-selective antagonists .
  • Metabolic Stability: The phenoxy group may confer greater metabolic stability compared to sulfanyl or amino groups, which are prone to oxidation or glucuronidation .

Biological Activity

The compound 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C19H21N5O3
  • Molecular Weight : 365.41 g/mol
  • CAS Number : Not specifically listed in the results but can be derived from its structural components.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are crucial in the modulation of mood and cognition. Additionally, the triazole ring may contribute to its anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

Antidepressant Effects

Research indicates that compounds similar to this one exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain. A study demonstrated that administration of related piperazine derivatives led to improved scores on behavioral tests for depression (e.g., forced swim test) .

Neuroprotective Properties

The compound has shown promise in neuroprotection, particularly against ischemic injury. In vivo studies have reported that derivatives with similar structures significantly prolong survival time in models of acute cerebral ischemia . This suggests that the compound may act as a neuroprotective agent by preventing neuronal apoptosis during hypoxic conditions.

Antimicrobial Activity

Preliminary screenings have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the phenoxy group is hypothesized to enhance membrane permeability, facilitating the compound's entry into bacterial cells .

Case Studies and Experimental Findings

  • Neuroprotective Study :
    • Objective : To evaluate the effects on survival rates in mice subjected to induced cerebral ischemia.
    • Findings : The compound significantly reduced mortality rates at all tested doses, indicating potent neuroprotective activity .
  • Antidepressant Activity :
    • Objective : To assess behavioral changes in rodent models.
    • Findings : Animals treated with the compound showed significant reductions in immobility time during forced swim tests compared to controls, suggesting antidepressant effects .
  • Antimicrobial Efficacy :
    • Objective : To determine minimum inhibitory concentrations (MIC) against Gram-positive bacteria.
    • Findings : The compound exhibited an MIC value of 0.0655 mg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Data Tables

Biological ActivityModel/SystemResultReference
NeuroprotectionMice (ischemia)Reduced mortality
AntidepressantRodent modelDecreased immobility time
AntimicrobialS. aureusMIC = 0.0655 mg/mL

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